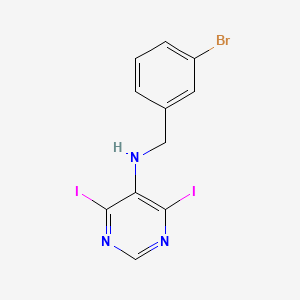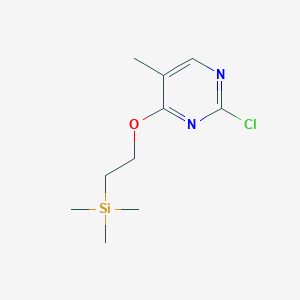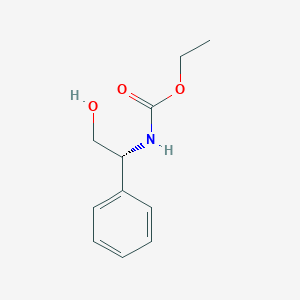
Benzoic acid, 4-methyl-, 4-(hexyloxy)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-methyl-, 4-(hexyloxy)phenyl ester is an organic compound with the molecular formula C20H24O3 It is an ester formed from the reaction between 4-hexoxyphenol and 4-methylbenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-methyl-, 4-(hexyloxy)phenyl ester typically involves an esterification reaction. One common method is the Fischer esterification, where 4-hexoxyphenol reacts with 4-methylbenzoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation. The general reaction scheme is as follows:
4-Hexoxyphenol+4-Methylbenzoic acidH2SO4(4-Hexoxyphenyl) 4-methylbenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for harsh acids and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-methyl-, 4-(hexyloxy)phenyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield 4-hexoxyphenol and 4-methylbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 4-Hexoxyphenol and 4-Methylbenzoic acid.
Reduction: 4-Hexoxyphenylmethanol.
Substitution: Depending on the substituent introduced, products such as nitro-Benzoic acid, 4-methyl-, 4-(hexyloxy)phenyl ester or bromo-Benzoic acid, 4-methyl-, 4-(hexyloxy)phenyl ester.
Applications De Recherche Scientifique
Benzoic acid, 4-methyl-, 4-(hexyloxy)phenyl ester has several applications in scientific research:
Materials Science: Used as a precursor in the synthesis of liquid crystalline materials and polymers with specific optical properties.
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of bioactive compounds.
Analytical Chemistry: Employed in the development of fluorescent probes and sensors due to its unique structural features.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-methyl-, 4-(hexyloxy)phenyl ester depends on its application. In materials science, its role as a precursor in polymer synthesis involves the formation of ester linkages that contribute to the material’s properties. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, through its ester and aromatic functional groups, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxyphenyl) 4-methylbenzoate
- (4-Ethoxyphenyl) 4-methylbenzoate
- (4-Butoxyphenyl) 4-methylbenzoate
Uniqueness
Benzoic acid, 4-methyl-, 4-(hexyloxy)phenyl ester is unique due to its longer alkoxy chain, which can influence its solubility, melting point, and reactivity compared to similar compounds with shorter alkoxy chains. This uniqueness makes it particularly valuable in applications requiring specific physical and chemical properties.
Propriétés
IUPAC Name |
(4-hexoxyphenyl) 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-4-5-6-15-22-18-11-13-19(14-12-18)23-20(21)17-9-7-16(2)8-10-17/h7-14H,3-6,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQAFICUHVFVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Amino-4-cyano-3-[[(4-fluorophenyl)thio]methyl]-2-thiophenecarboxylic acid ethyl ester](/img/structure/B1639440.png)









![2-chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B1639493.png)



